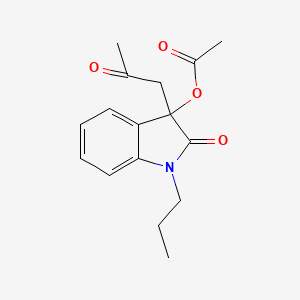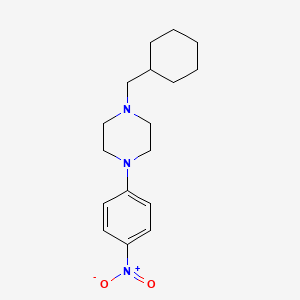![molecular formula C18H21NO3 B4898978 N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B4898978.png)
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide
Übersicht
Beschreibung
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide, also known as DMPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamides, which are known for their diverse biological activities. DMPEB has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide exerts its biological effects by binding to the sigma-1 receptor, which is a transmembrane protein that is widely distributed in the central nervous system and peripheral tissues. The sigma-1 receptor has been implicated in various physiological processes, including cell survival, neuronal plasticity, and inflammation. N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide binding to the sigma-1 receptor results in the modulation of various intracellular signaling pathways, leading to its diverse biological effects.
Biochemical and Physiological Effects
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide has been shown to possess anti-cancer effects by inducing cell cycle arrest and apoptosis in various cancer cell lines. It has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide has neuroprotective effects by protecting neurons from oxidative stress and reducing neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide is its high selectivity for the sigma-1 receptor, which allows for specific modulation of its biological effects. N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide also has good solubility in aqueous solutions, making it suitable for in vitro and in vivo experiments. One of the limitations of N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide is its low stability in biological fluids, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
Future research on N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide should focus on its potential use in the treatment of various diseases, including cancer and neurological disorders. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide derivatives with improved stability and bioavailability should also be developed to enhance its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-cancer, anti-inflammatory, and neuroprotective effects. N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13-8-9-15(12-14(13)2)22-11-10-19-18(20)16-6-4-5-7-17(16)21-3/h4-9,12H,10-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVLOCITEHQERE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C2=CC=CC=C2OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199443 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-({[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4898897.png)


![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4898937.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(1,3-benzodioxol-5-yloxy)-2-propanol dihydrochloride](/img/structure/B4898950.png)

![4-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B4898970.png)
![4-{[4-(methoxycarbonyl)-1-(4-methoxyphenyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4898979.png)
![N-(2,4-dichlorophenyl)-N'-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4898998.png)



![[3-(2,4-difluorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinyl]methanol](/img/structure/B4899013.png)